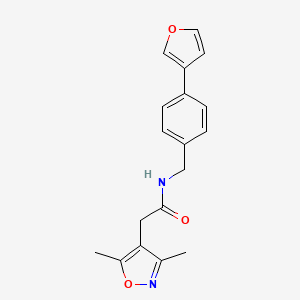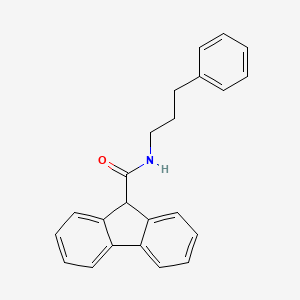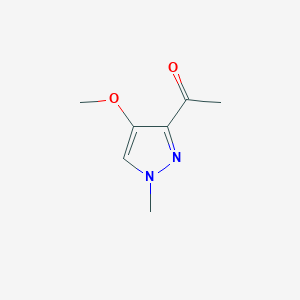
3-Acetyl-4-methoxy-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4-methoxy-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C7H10N2O2 . Pyrazole derivatives, such as this compound, are known for their diverse pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives has been extensively studied. A variety of methods have been reported, including the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes, providing pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . An original method for the preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines has also been reported .Chemical Reactions Analysis
Pyrazole compounds, including this compound, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, providing a broad range of pyrazole derivatives .Applications De Recherche Scientifique
Facile Synthesis and Characterization
Research on pyrazole derivatives, including compounds structurally related to 3-Acetyl-4-methoxy-1-methyl-1H-pyrazole, focuses on facile synthesis and characterization methods. For instance, Pareek et al. (2010) demonstrated the synthesis of pyrazoles through condensation reactions, highlighting their spectral evaluation and elemental analysis, which is essential for understanding the properties and potential applications of these compounds in scientific research (Pareek, Joseph, & Seth, 2010).
Biological Activities
Pyrazoline derivatives have been investigated for their fungicidal and insecticidal activities, as reported by Zhao et al. (2008). By introducing the beta-methoxyacrylate pharmacophore into the scaffold of 1-acetyl-3,5-diarylpyrazoline, researchers discovered compounds with significant biological activities, suggesting potential applications in agriculture and medicinal chemistry (Zhao et al., 2008).
Material Science Applications
In the field of materials science, pyrazole derivatives are explored for their potential in corrosion inhibition. Lgaz et al. (2020) demonstrated the utility of pyrazoline derivatives in enhancing mild steel resistance in hydrochloric acid, showcasing their application in protecting industrial materials from corrosion. This research employs both experimental and computational studies to understand the mechanisms of corrosion inhibition, indicating the multifaceted applications of pyrazole derivatives in industry (Lgaz et al., 2020).
Catalytic Applications
The catalytic applications of pyrazole derivatives have also been explored, as illustrated by Chisholm et al. (2007), who described the synthesis and reactions of pyrazole derivatives with borohydrides. This research highlights the potential of these compounds in catalysis design, particularly for polymerization processes, offering insights into the development of new catalytic systems (Chisholm, Gallucci, & Yaman, 2007).
Conformational and Structural Studies
Structural and conformational studies of pyrazole derivatives provide foundational knowledge for their applications across various scientific disciplines. For example, Channar et al. (2019) focused on the synthesis, conformational studies, and NBO analysis of specific pyrazole derivatives, contributing to a deeper understanding of their chemical behavior and potential applications in designing more effective molecules for various purposes (Channar et al., 2019).
Orientations Futures
Pyrazole derivatives, including 3-Acetyl-4-methoxy-1-methyl-1H-pyrazole, continue to attract attention due to their diverse pharmacological activities . Future research may focus on developing new synthetic methodologies, exploring additional biological activities, and optimizing the pharmacological properties of these compounds.
Propriétés
IUPAC Name |
1-(4-methoxy-1-methylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(10)7-6(11-3)4-9(2)8-7/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMQHBJXLLJHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C=C1OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
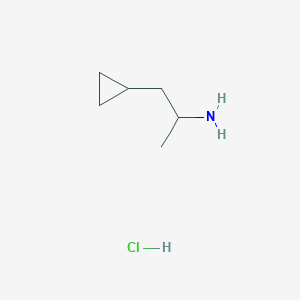



![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2600333.png)
![2-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2600334.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2600335.png)

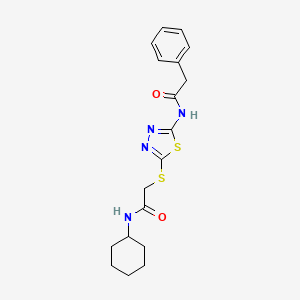
![3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2600342.png)
